2-Chloro-6-(ethylthio)-4-pyridinecarboxamide
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Overview
Description
2-Chloro-6-(ethylthio)-4-pyridinecarboxamide is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom, an ethylthio group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(ethylthio)-4-pyridinecarboxamide typically involves the chlorination of a pyridine derivative followed by the introduction of the ethylthio group and the carboxamide group. One common method involves the reaction of 2-chloro-4-pyridinecarboxylic acid with ethylthiol in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(ethylthio)-4-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-(ethylthio)-4-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(ethylthio)-4-pyridinecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethylthio group and carboxamide moiety can interact with the active site of enzymes, leading to inhibition or activation of enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
2-Chloro-6-methylthioaniline: Contains a methylthio group instead of an ethylthio group and an aniline moiety instead of a carboxamide group.
Uniqueness
2-Chloro-6-(ethylthio)-4-pyridinecarboxamide is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the ethylthio group and carboxamide moiety allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H9ClN2OS |
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Molecular Weight |
216.69 g/mol |
IUPAC Name |
2-chloro-6-ethylsulfanylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H9ClN2OS/c1-2-13-7-4-5(8(10)12)3-6(9)11-7/h3-4H,2H2,1H3,(H2,10,12) |
InChI Key |
JMUPTDNZAPEEEN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=CC(=C1)C(=O)N)Cl |
Origin of Product |
United States |
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